Computed Lipophilicity (XLogP) and Polarity (TPSA) Position This Compound Closer to CNS Drug-Like Space Than Common 5-Phenyl or 5-Methyl Analogs
The target compound has a computed XLogP of 2.3 and a TPSA of 88 Ų [1]. In contrast, the closely related 4-cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol (MW 265.4, C₁₂H₁₅N₃S₂) is predicted to have a higher XLogP (estimated ~3.5–4.0) due to the bulky cyclohexyl group, and 4-methyl-5-(2-thienyl)-1,2,4-triazole-3-thiol (MW ~197) would have a lower TPSA (~70 Ų) . The XLogP of 2.3 situates this compound at the upper lipophilicity limit of CNS drug-like space (typically XLogP 1–3), while the TPSA of 88 Ų is near the threshold of 90 Ų for blood–brain barrier penetration [1]. The allyl group provides a balance between lipophilicity and reactivity that is not achieved by saturated or aromatic N-4 substituents.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.3; TPSA = 88 Ų |
| Comparator Or Baseline | 4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol: estimated XLogP ~3.5–4.0; 4-Methyl-5-(2-thienyl)-1,2,4-triazole-3-thiol: estimated TPSA ~70 Ų |
| Quantified Difference | XLogP difference: –1.2 to –1.7 vs. cyclohexyl analog; TPSA difference: +18 Ų vs. methyl analog |
| Conditions | In silico computed values (PubChem; XLogP3 3.0 algorithm; Cactvs 3.4.8.18 for TPSA) |
Why This Matters
For CNS-oriented medicinal chemistry programs, the target compound’s lipophilicity and TPSA fall within established blood–brain barrier permeation ranges, making it a more suitable starting scaffold than the highly lipophilic cyclohexyl analog or the less polar methyl analog.
- [1] PubChem Compound Summary CID 706132. Computed Properties: XLogP3-AA, TPSA. National Center for Biotechnology Information. View Source
